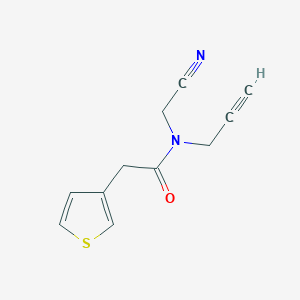
3-(2-Chlorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family, which has been studied extensively for their biological and medicinal properties. The compound has been found to have promising results in various research fields, including cancer treatment and drug discovery.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
The compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation, including Bcl-2, Cyclin D1, and c-Myc. The compound has also been found to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-characterized. It has also been found to have good solubility in various solvents, making it suitable for use in in vitro experiments. However, the compound has some limitations, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for research on 3-(2-Chlorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy in animal models and to identify its molecular targets. Another potential direction is to explore its potential as a lead compound for drug discovery. The compound's structure and biological activity make it a promising candidate for developing new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 3-(2-Chlorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzaldehyde with p-tolyl hydrazine to form 2-(2-chlorophenyl)hydrazinecarboxamide. This intermediate product is then reacted with 6-(p-tolyl)pyridazin-3-thiol in the presence of triethylamine and carbon disulfide to form the desired compound.
Applications De Recherche Scientifique
The compound has been found to have potential applications in scientific research, particularly in the fields of cancer treatment and drug discovery. Recent studies have shown that the compound exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c1-13-6-8-14(9-7-13)17-10-11-19(24-23-17)27-12-18-22-20(25-26-18)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDOILHIZQMNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

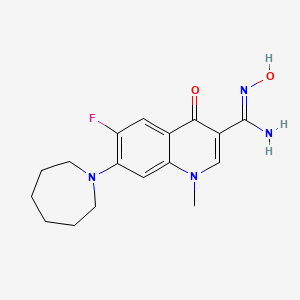
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2828777.png)
![3-Fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B2828778.png)
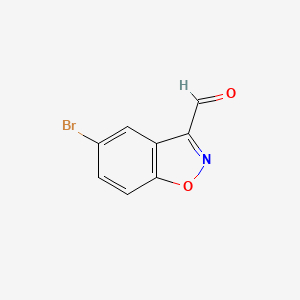

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2828784.png)
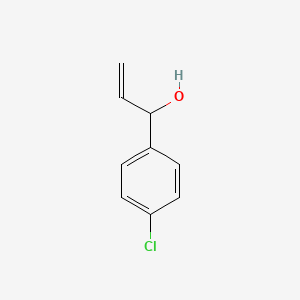
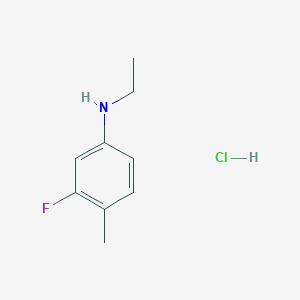

![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine](/img/structure/B2828795.png)

